molecular formula C8H4BrF3N2 B1519266 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1135282-92-6

2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1519266
Key on ui cas rn: 1135282-92-6
M. Wt: 265.03 g/mol
InChI Key: ZZHFDHQEFBAXGI-UHFFFAOYSA-N
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Patent
US09271500B2

Procedure details

A mixture of 1.63 g of (2-imino-5-trifluoromethyl-2H-pyridin-1-yl)ethyl acetate hydrobromide, 2.84 g of phosphorus oxybromide and 2 ml of propionitrile was stirred at 100° C. for 2.5 hours. The cooled reaction mixture was neutralized in a saturated aqueous sodium bicarbonate solution and a 5 M aqueous sodium hydroxide solution, and the precipitated solid was filtered. The resulting solid was washed with water and n-hexane to obtain 808 mg of 2-bromo-6-trifluoromethyl-imidazo[1,2-a]pyridine.
Name
(2-imino-5-trifluoromethyl-2H-pyridin-1-yl)ethyl acetate hydrobromide
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.C(O[CH2:6][CH2:7][N:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:9]1=[NH:18])(=O)C.P(Br)(Br)([Br:21])=O.C(#N)CC.C(=O)(O)[O-].[Na+]>>[Br:21][C:6]1[N:18]=[C:9]2[CH:10]=[CH:11][C:12]([C:14]([F:17])([F:16])[F:15])=[CH:13][N:8]2[CH:7]=1 |f:0.1,4.5|

Inputs

Step One
Name
(2-imino-5-trifluoromethyl-2H-pyridin-1-yl)ethyl acetate hydrobromide
Quantity
1.63 g
Type
reactant
Smiles
Br.C(C)(=O)OCCN1C(C=CC(=C1)C(F)(F)F)=N
Name
Quantity
2.84 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
2 mL
Type
reactant
Smiles
C(CC)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
a 5 M aqueous sodium hydroxide solution, and the precipitated solid was filtered
WASH
Type
WASH
Details
The resulting solid was washed with water and n-hexane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1N=C2N(C=C(C=C2)C(F)(F)F)C1
Measurements
Type Value Analysis
AMOUNT: MASS 808 mg
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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